molecular formula C₂₈H₄₇N₂NaO₈S B1663821 Sodium N-(N-choloylglycyl)taurinate CAS No. 41945-48-6

Sodium N-(N-choloylglycyl)taurinate

Cat. No. B1663821
CAS RN: 41945-48-6
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-QRPKJZHMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium N-(N-choloylglycyl)taurinate, also known as Sodium tauroglycocholate or Sodium glycotaurocholate, is a group of stereoisomers with the chemical formula C₂₈H₄₇N₂NaO₈S . It is a mixture of sodium taurocholate and sodium glycinate extracted from bovine or porcine bile .


Molecular Structure Analysis

The molecular structure of Sodium N-(N-choloylglycyl)taurinate is represented by the chemical formula C₂₈H₄₇N₂NaO₈S . The canonical SMILES representation is CC (CCC ( [O-])=NCC (O)=NCCS (=O) (=O)O)C1CCC2C3C (O)CC4CC (O)CCC4 (C)C3CC (O)C12C. [Na+] .


Physical And Chemical Properties Analysis

Sodium N-(N-choloylglycyl)taurinate is a solid substance that appears white to off-white . It has a molar mass of 594.74 . It is soluble in water and ethanol, but insoluble in ether . It has a melting point of >280°C (dec.) . It is hygroscopic and can deliquesce in air .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties Sodium taurine derivatives, such as N-(β-D-Xylopyranosyl)taurine sodium salt, have been studied for their antioxidant and anti-inflammatory effects. These compounds show promise in reducing oxidative stress and inflammatory responses in various models, which could be relevant for conditions associated with inflammation and oxidative damage (J. You et al., 2015).

Role in Cellular Defense Research on N‐Chlorotaurine, a derivative of taurine, highlights its importance in the human defense system. This compound, particularly its sodium salt, acts as a disinfectant and has been investigated for its chemical properties and potential applications in human medicine (W. Gottardi & M. Nagl, 2002). Its unique stability and reactivity suggest its critical function in mammalian defense and practical applications in medical treatments.

Potential in Obesity and Metabolic Syndrome Studies on similar sodium taurine derivatives have shown significant anti-obesity effects in animal models. For instance, N-(D-Ribopyranosyl)taurine sodium salt demonstrated an ability to suppress body weight gain and improve lipid profiles in diet-induced obesity and taurine deficiency rat models (So Young Kim et al., 2015). These findings suggest potential applications in managing obesity and related metabolic disorders.

Toxicity and Safety Profile The safety and toxicity profiles of sodium taurine derivatives are crucial for their potential therapeutic applications. Studies have evaluated the toxicity of compounds like N-(D-Ribopyranosyl)taurine sodium salt in animal models, finding no significant toxic effects at high doses. Such research indicates the potential for clinical use of these compounds, provided further studies confirm their safety and efficacy (J. You et al., 2015).

Implications for Neurodegenerative Diseases Research on sodium phenylbutyrate-taurursodiol, a combination therapy involving a taurine derivative, has shown promising results in slowing functional decline in amyotrophic lateral sclerosis (ALS) patients. This indicates potential therapeutic applications of taurine derivatives in neurodegenerative diseases (S. Paganoni et al., 2020).

properties

IUPAC Name

sodium;2-[[2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17+,18-,19-,20?,21?,22-,23+,26?,27+,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODKHBECQMSKY-FQKBTHBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N2NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-(N-choloylglycyl)taurinate

CAS RN

41945-48-6
Record name Sodium N-(N-choloylglycyl)taurinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-(N-choloylglycyl)taurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium N-(N-choloylglycyl)taurinate
Reactant of Route 2
Reactant of Route 2
Sodium N-(N-choloylglycyl)taurinate
Reactant of Route 3
Reactant of Route 3
Sodium N-(N-choloylglycyl)taurinate
Reactant of Route 4
Sodium N-(N-choloylglycyl)taurinate
Reactant of Route 5
Sodium N-(N-choloylglycyl)taurinate
Reactant of Route 6
Sodium N-(N-choloylglycyl)taurinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.